![molecular formula C18H15BrFN3OS B2944303 (4-(6-溴苯并[d]噻唑-2-基)哌嗪-1-基)(3-氟苯基)甲苯酮 CAS No. 897473-23-3](/img/structure/B2944303.png)

(4-(6-溴苯并[d]噻唑-2-基)哌嗪-1-基)(3-氟苯基)甲苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

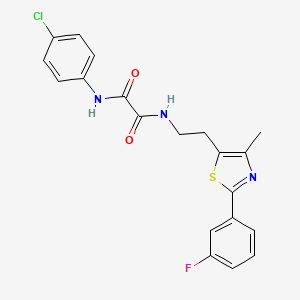

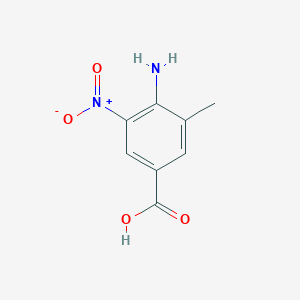

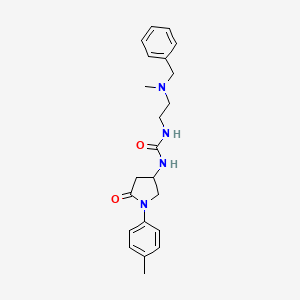

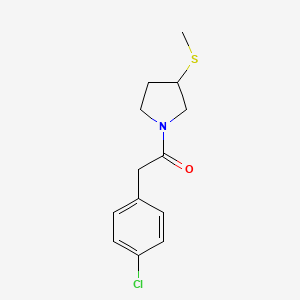

The compound “(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone” is a complex organic molecule that contains several functional groups, including a bromobenzo[d]thiazol-2-yl group, a piperazin-1-yl group, and a 3-fluorophenyl group .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are typically synthesized through multi-step procedures involving coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by techniques such as elemental analysis .科学研究应用

Here is a comprehensive analysis of the scientific research applications of “(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone”, based on the available information on similar compounds:

Quorum-Sensing Inhibition

Compounds with bromobenzo[d]thiazol structures have shown promise as quorum-sensing inhibitors. Quorum sensing is a system of stimulus and response correlated to population density, allowing bacteria to regulate gene expression in response to cell density. Inhibitors of this system can potentially disrupt bacterial communication and coordination, which is crucial for their survival and pathogenicity .

Cytotoxic Activity

These compounds have also been evaluated for their cytotoxic activity against various human cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The cytotoxic activity is measured by the compound’s ability to inhibit cell viability, with lower IC50 values indicating higher potency .

Antibacterial Activity

The bromobenzo[d]thiazol moiety has been associated with antibacterial activity. This suggests that our compound of interest could potentially be developed into new antibacterial agents that could be effective against a range of bacterial infections .

Antitumor Activity

Similar structures have been synthesized and reported to exhibit antitumor activity. This includes effects on human tumor cell lines such as prostate cancer, indicating potential applications in cancer therapy .

Biofilm Formation Inhibition

Quorum-sensing inhibitors can also prevent biofilm formation, which is a protective layer created by bacteria that makes them more resistant to antibiotics. By inhibiting biofilm formation, these compounds could enhance the effectiveness of existing antibiotics .

Virulence Production Inhibition

By disrupting quorum sensing, these compounds can also inhibit the production of virulence factors in bacteria, which are molecules produced by pathogens that contribute to their ability to cause disease .

RSC Publishing ACG Publications Springer Link ACG Publications - Organic Communications

未来方向

作用机制

Mode of Action

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially allow it to interact with various biological targets.

Pharmacokinetics

Benzothiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially affect the compound’s absorption, distribution, metabolism, and excretion.

Result of Action

Without specific information, it’s difficult to describe the molecular and cellular effects of this compound’s action. Based on the activities associated with benzothiazole and piperazine derivatives, it could potentially have a range of effects, from analgesic and anti-inflammatory to antimicrobial and antitumor effects .

属性

IUPAC Name |

[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrFN3OS/c19-13-4-5-15-16(11-13)25-18(21-15)23-8-6-22(7-9-23)17(24)12-2-1-3-14(20)10-12/h1-5,10-11H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGRYAZEHSOGLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B2944222.png)

![N-[4-(3,3-Dimethylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2944226.png)

![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide](/img/structure/B2944227.png)

![2-(4-(1H-pyrrol-1-yl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2944232.png)

![methyl (2E)-3-(dimethylamino)-2-[(E)-(phenylmethylidene)amino]prop-2-enoate](/img/structure/B2944240.png)

![Methyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetate](/img/structure/B2944243.png)